N-cycloheptylThiourea

Overview

Description

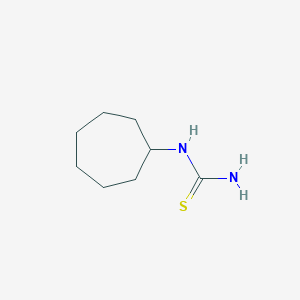

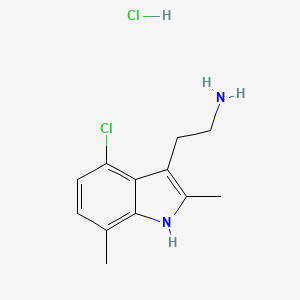

N-cycloheptylThiourea is a chemical compound with the molecular formula C8H16N2S . It is also known by other names such as cycloheptylthiourea and has a CAS number of 862483-52-1 .

Synthesis Analysis

Thioureas, including N-cycloheptylThiourea, can be synthesized using a multicomponent-reaction (MCR) approach . This involves the use of elemental sulfur and tailorable functional groups such as ester or sulfone aryls . Another method involves the reaction of amines with phenyl chlorothionoformate .Molecular Structure Analysis

The molecular weight of N-cycloheptylThiourea is 172.29 g/mol . Its InChI code is InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) and the InChI key is WBNUBZZHHXFAGK-UHFFFAOYSA-N . The canonical SMILES structure is C1CCCC(CC1)NC(=S)N .Chemical Reactions Analysis

Thiourea compounds, including N-cycloheptylThiourea, are frequently used in organocatalysis . They can catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, and ring-opening polymerizations .Physical And Chemical Properties Analysis

N-cycloheptylThiourea has a molecular weight of 172.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 70.1 Ų . The melting point is between 95-100°C .Scientific Research Applications

Pharmacological Applications

- Antitumor Activity : Cycloheptylthiourea exhibits antitumor properties, making it a potential candidate for cancer therapy. Studies have explored its effects on tumor cell growth and apoptosis .

- Antibacterial and Antifungal Properties : Cycloheptylthiourea shows promise as an antimicrobial agent. Researchers have studied its effectiveness against bacteria and fungi .

Materials Science and Technology

- Adhesives and Flame Retardants : Incorporating cycloheptylthiourea into adhesive formulations enhances bonding strength. Additionally, it has applications as a flame retardant in materials like polymers and textiles .

Biological Activities Beyond Antitumor Effects

Mechanism of Action

Cycloheptylthiourea, also known as N-cycloheptylthiourea, is a compound that has garnered attention in the field of organic synthesis due to its diverse biological applications . This article aims to provide a comprehensive overview of the mechanism of action of cycloheptylthiourea, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Cycloheptylthiourea, like other thiourea derivatives, primarily targets the thyroid gland . It inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This results in an increased pituitary secretion of thyreotropic hormone and hyperplasia of the thyroid .

Mode of Action

The compound interacts with its targets by binding to proteins that contain thiols and DNA . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

Cycloheptylthiourea affects the biochemical pathways involved in thyroid hormone synthesis . By inhibiting the peroxidase in the thyroid gland, it disrupts the iodination of tyrosine residues in thyroglobulin, a crucial step in the synthesis of thyroxine and triiodothyronine . This disruption can lead to a decrease in the production of these hormones, affecting various physiological processes in the body.

Pharmacokinetics

It is known that thiourea, after oral administration to man and animals, is practically completely absorbed and is excreted largely unchanged via the kidneys

Result of Action

The molecular and cellular effects of cycloheptylthiourea’s action primarily involve the inhibition of thyroid hormone synthesis . This can lead to a decrease in the levels of thyroxine and triiodothyronine in the body, potentially affecting various physiological processes. The specific effects would likely depend on the dosage and duration of exposure to the compound.

Safety and Hazards

properties

IUPAC Name |

cycloheptylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUBZZHHXFAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540652 | |

| Record name | N-Cycloheptylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862483-52-1 | |

| Record name | N-Cycloheptylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)